molecular formula C27H26Cl2N4O3 B11081339 (2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one

(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one

Cat. No.: B11081339
M. Wt: 525.4 g/mol
InChI Key: TUGADZLWLNPMDV-YRNVUSSQSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a nitrophenyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dichlorophenyl and nitrophenyl intermediates, followed by their coupling with the piperazine ring under controlled conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)butanoic acid compound with 1-phenylethanamine (1:1)
  • 3-(4-phenoxyphenyl)butanoic acid compound with cyclohexanamine (1:1)
  • 3-(4-cyclohexylphenyl)butanoic acid compound with cyclohexanamine (1:1)

Uniqueness

(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H26Cl2N4O3

Molecular Weight

525.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H26Cl2N4O3/c28-22-8-6-21(24(29)18-22)7-11-27(34)32-16-14-31(15-17-32)23-9-10-26(33(35)36)25(19-23)30-13-12-20-4-2-1-3-5-20/h1-11,18-19,30H,12-17H2/b11-7+

InChI Key

TUGADZLWLNPMDV-YRNVUSSQSA-N

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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